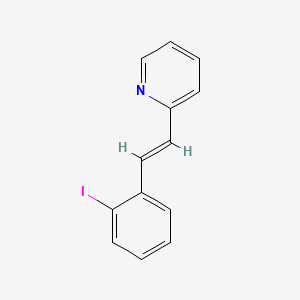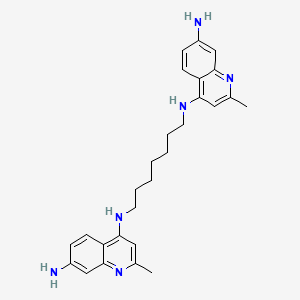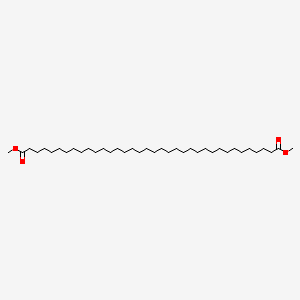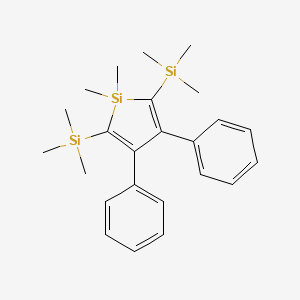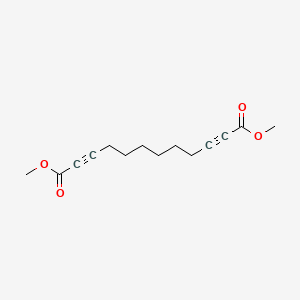
Dimethyl dodeca-2,10-diynedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl dodeca-2,10-diynedioate is a chemical compound characterized by its unique structure, which includes two ester groups and two triple bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl dodeca-2,10-diynedioate typically involves the esterification of dodeca-2,10-diynedioic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
Dodeca-2,10-diynedioic acid+2MethanolH2SO4Dimethyl dodeca-2,10-diynedioate+2Water
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Dimethyl dodeca-2,10-diynedioate can undergo various chemical reactions, including:
Oxidation: The triple bonds in the compound can be oxidized to form diketones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of diols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Dimethyl dodeca-2,10-diynedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl dodeca-2,10-diynedioate depends on its interaction with various molecular targets. The ester groups can undergo hydrolysis to release dodeca-2,10-diynedioic acid, which can then interact with biological molecules. The triple bonds in the compound can also participate in cycloaddition reactions, forming new cyclic structures that may exhibit biological activity.
Comparison with Similar Compounds
Similar Compounds
Dimethyl hex-2,4-diynedioate: Similar structure but with shorter carbon chain.
Dimethyl octa-2,6-diynedioate: Similar structure with intermediate carbon chain length.
Dimethyl deca-2,8-diynedioate: Similar structure with slightly shorter carbon chain.
Properties
CAS No. |
80220-91-3 |
|---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
dimethyl dodeca-2,10-diynedioate |
InChI |
InChI=1S/C14H18O4/c1-17-13(15)11-9-7-5-3-4-6-8-10-12-14(16)18-2/h3-8H2,1-2H3 |
InChI Key |
IVHKGOXYIAJJLY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CCCCCCCC#CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Chloro-4-[4-nitro-2-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B14433108.png)

![3,5-Dichloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14433126.png)
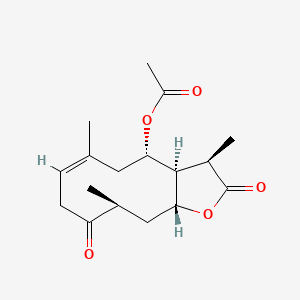
![N-(2-Hydroxyethyl)-N'-[1-(4-octylphenyl)ethyl]thiourea](/img/structure/B14433145.png)

![2-[(E)-(3-Oxo-1,3-diphenylpropylidene)amino]ethane-1-sulfonic acid](/img/structure/B14433155.png)

